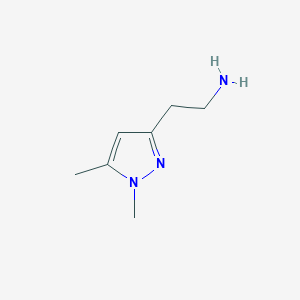

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

Overview

Description

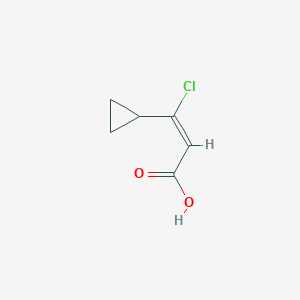

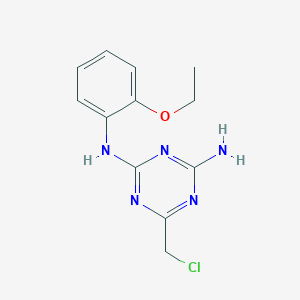

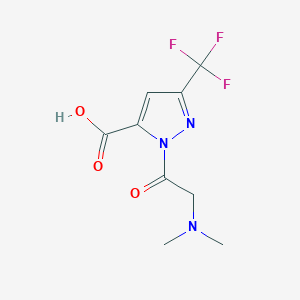

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 1226290-78-3 . It has a molecular weight of 139.2 . The IUPAC name for this compound is 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine can be represented by the InChI code: 1S/C7H13N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3-4,8H2,1-2H3 .Physical And Chemical Properties Analysis

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Catalysts in Polymerization

One application involves the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene. Complexes derived from similar pyrazolylamine structures have been shown to catalyze the formation of polyethylene with varying molecular weights and densities, depending on the co-catalyst and solvent used. This research highlights the versatility and potential of pyrazolylamine-based catalysts in the polymer industry, offering routes to tailor-make polymers with specific properties (Obuah et al., 2014).

Green Chemistry Synthesis

Another area of application is in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines via green chemistry approaches. The use of L-proline as a green catalyst in the domino reactions of specific pyrazole derivatives demonstrates an environmentally friendly method for producing complex heterocyclic compounds. This approach not only contributes to the development of sustainable chemical processes but also opens avenues for creating novel compounds with potential applications in various fields (Gunasekaran et al., 2014).

Material Modification and Applications

Pyrazole derivatives have been utilized in the modification of poly vinyl alcohol/acrylic acid hydrogels through radiation-induced processes. These modifications lead to polymers with enhanced swelling properties and thermal stability, making them suitable for medical applications such as drug delivery systems. The introduction of pyrazole-based amines into polymer matrices showcases the potential of these compounds in creating functional materials for biomedical engineering (Aly & El-Mohdy, 2015).

Synthesis of Ligands and Complexes

Research on the synthesis of flexible ligands, such as bis(pyrazol-1-yl)alkanes, highlights the importance of pyrazole derivatives in creating complex molecular structures. These ligands have applications in coordination chemistry, where they can bind to various metal ions, forming complexes with potential catalytic, magnetic, and optical properties. The development of such ligands is crucial for advancing research in material science and nanotechnology (Potapov et al., 2007).

Metal Ion Extraction and Recovery

Pyrazole-containing ligands have also been used in the development of novel materials for metal ion extraction and recovery. These materials demonstrate high selectivity and capacity for capturing specific metal ions from mixtures, highlighting their potential in environmental cleanup and resource recovery operations. The ability to tailor the chemical properties of these ligands for specific metal ions offers a promising approach for addressing challenges in metal pollution and recycling (Berkel et al., 1992).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

2-(1,5-dimethylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROGDRNGLIIEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)

![3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530595.png)